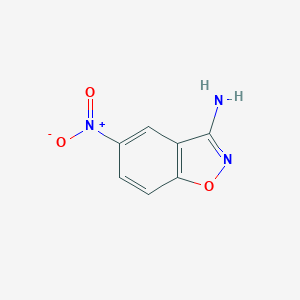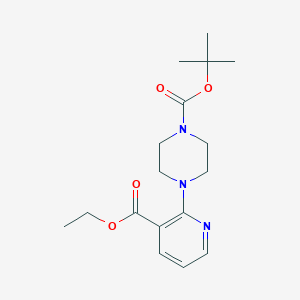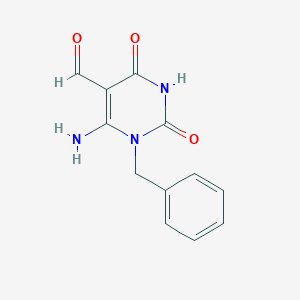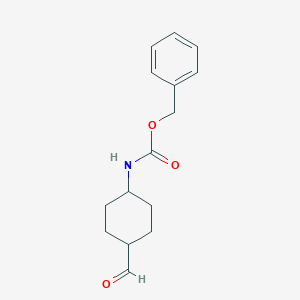
Benzyl 4-formylcyclohexylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-formylcyclohexylcarbamate is a chemical compound with potential implications in various fields of research and industry. It has an empirical formula of C15H19NO3 and a molecular weight of 261.32 .
Molecular Structure Analysis
The molecular structure of Benzyl 4-formylcyclohexylcarbamate can be represented by the SMILES stringO=C(OCC1=CC=CC=C1)NC@HCC[C@H]2C([H])=O . The InChI representation is 1S/C15H19NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H,16,18)/t12-,14+ . Physical And Chemical Properties Analysis
Benzyl 4-formylcyclohexylcarbamate is a solid . More detailed physical and chemical properties are not available in the retrieved information.Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
Benzyl 4-formylcyclohexylcarbamate serves as an essential intermediate in the enantioselective synthesis of potent CCR2 antagonists. The synthesis process is highlighted by an iodolactamization step, which plays a critical role in achieving the desired functionalization and stereochemistry of the compound (Campbell et al., 2009).
Stereospecific Nickel-Catalyzed Cross-Coupling
In the realm of organic synthesis, the compound has been used to explore stereospecific nickel-catalyzed cross-coupling reactions. These reactions demonstrate selective inversion or retention at the electrophilic carbon, which is determined by the nature of the ligand used in the process (Harris et al., 2013).
NMR Powder Crystallography
The compound has also found application in the field of NMR powder crystallography, particularly in the determination of the crystal structure of form 4 of a specific drug molecule. This represents a pioneering example of NMR crystal structure determination for a molecular compound of previously unknown structure, thereby showcasing its utility in advanced analytical chemistry (Baias et al., 2013).
Antibacterial Agents
Research into antibacterial agents has led to the evaluation of (3‐benzyl‐5‐hydroxyphenyl)carbamates, where compounds derived from similar structures have shown potent inhibitory activity against sensitive and drug‐resistant Gram-positive bacteria. These findings underscore the potential of benzyl carbamates as scaffolds for developing new antibacterial drugs (Liang et al., 2020).
Antitrypanosomal Activities
Compounds structurally related to Benzyl 4-formylcyclohexylcarbamate have been studied for their antitrypanosomal activities. Notably, benzyl isothiocyanate and thiocarbamate glycosides isolated from Moringa peregrina exhibited in vitro activity against Trypanosoma brucei rhodesiense. These compounds open avenues for the development of novel antitrypanosomal drugs (Ayyari et al., 2013).
Antibiotic and Anticancer Applications
Benzyl-substituted metallocarbene compounds, including those structurally related to Benzyl 4-formylcyclohexylcarbamate, have shown promise as antibiotic and antitumor drugs. These compounds, especially when combined with transition metals like Ag, Au, Cu, and Ru, exhibit significant antibacterial and anticancer activities, suggesting their potential as novel drug candidates (Hackenberg & Tacke, 2014).
Safety And Hazards
Benzyl 4-formylcyclohexylcarbamate is classified as Acute Tox. 4 Oral according to the GHS classification . The safety information includes the following precautionary statements: P301 (If swallowed), P312 (Call a poison center or doctor if you feel unwell), and P330 (Rinse mouth) . It should be stored in a well-ventilated place and kept in a tightly closed container .
Eigenschaften
IUPAC Name |
benzyl N-(4-formylcyclohexyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIRQISQWQDGSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C=O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619359 |
Source


|
| Record name | Benzyl (4-formylcyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-formylcyclohexylcarbamate | |
CAS RN |
170737-41-4 |
Source


|
| Record name | Benzyl (4-formylcyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

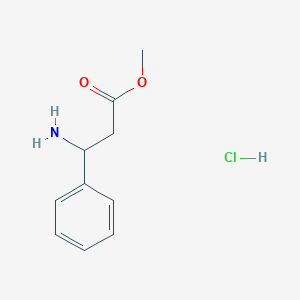
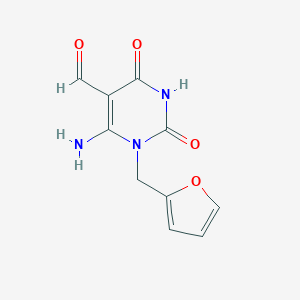
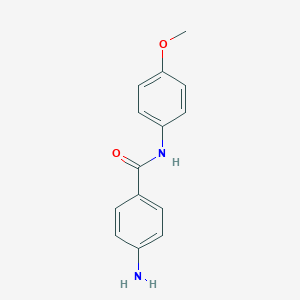
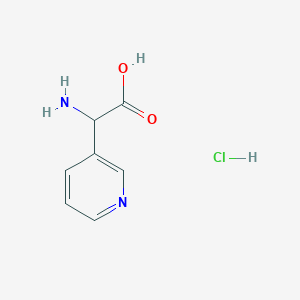
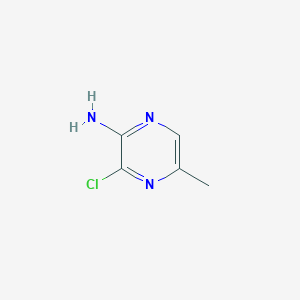
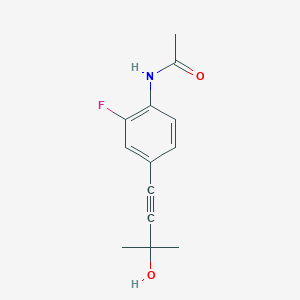
![2-[3-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113212.png)
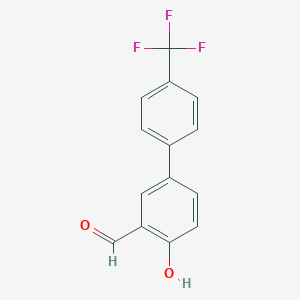
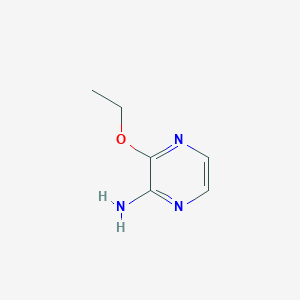
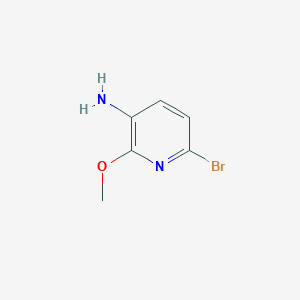
![6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B113223.png)
